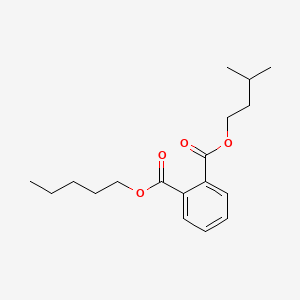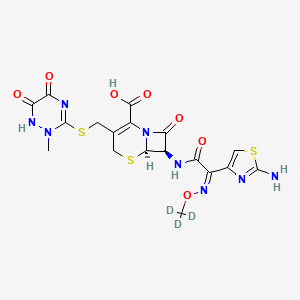
2-(Demethoxy)ethylthio-griseofulvin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Demethoxy)ethylthio-griseofulvin is a derivative of griseofulvin, an antifungal compound originally isolated from the mold Penicillium griseofulvum. This compound is used as an intermediate in the synthesis of griseofulvin-d3, a labeled analogue of griseofulvin . Griseofulvin itself is widely used to treat fungal infections in both humans and animals, particularly those affecting the skin and nails .
準備方法
The synthesis of 2-(Demethoxy)ethylthio-griseofulvin involves several steps, starting from griseofulvin. The key steps include the demethoxylation of griseofulvin followed by the introduction of an ethylthio group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may involve optimizing these steps for higher yield and purity, often using advanced techniques such as chromatography for purification .
化学反応の分析
2-(Demethoxy)ethylthio-griseofulvin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially converting sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur, where the ethylthio group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the ethylthio group
科学的研究の応用
2-(Demethoxy)ethylthio-griseofulvin has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of labeled analogues of griseofulvin, which are valuable in various chemical studies.
Biology: The compound is studied for its antifungal properties and potential use in developing new antifungal agents.
Medicine: Research is ongoing to explore its efficacy and safety in treating fungal infections, as well as its potential use in cancer therapy due to its ability to inhibit centrosomal clustering in tumor cells
Industry: It is used in the pharmaceutical industry for the development and testing of new antifungal drugs
作用機序
The mechanism of action of 2-(Demethoxy)ethylthio-griseofulvin is similar to that of griseofulvin. It inhibits fungal cell mitosis by interfering with the function of spindle and cytoplasmic microtubules. This is achieved by binding to alpha and beta tubulin, which are essential components of the microtubule structure. This disruption prevents the proper segregation of chromosomes during cell division, leading to the inhibition of fungal growth .
類似化合物との比較
2-(Demethoxy)ethylthio-griseofulvin can be compared with other similar compounds such as:
Griseofulvin: The parent compound, which is widely used as an antifungal agent.
Griseofulvin-d3: A labeled analogue used in research studies.
2’-Demethoxy-2’-propoxygriseofulvin: A derivative with enhanced activity in inhibiting centrosomal clustering in tumor cells
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and potential therapeutic applications .
特性
IUPAC Name |
(2R,5'R)-7-chloro-3'-ethylsulfanyl-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO5S/c1-5-25-13-7-10(20)6-9(2)18(13)17(21)14-11(22-3)8-12(23-4)15(19)16(14)24-18/h7-9H,5-6H2,1-4H3/t9-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTHRMLYTFHFIP-LZVRBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=O)CC(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=CC(=O)C[C@H]([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)

![L-Alanine, N-[[3-(aminocarbonyl)oxiranyl]carbonyl]-, (2R-trans)- (9CI)](/img/new.no-structure.jpg)








![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)
